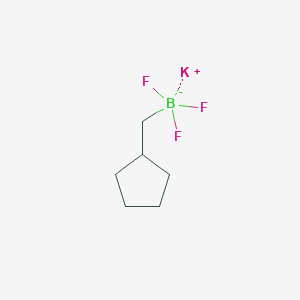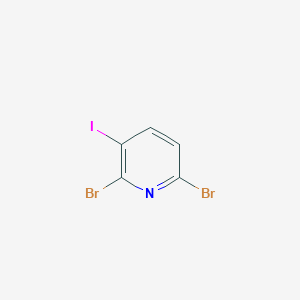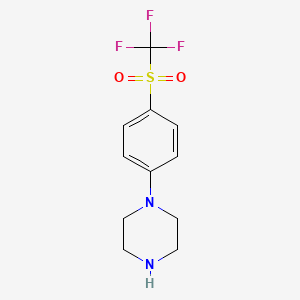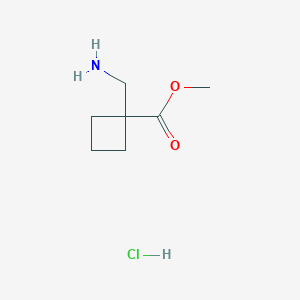
Potassium cyclopentylmethyltrifluoroborate
Vue d'ensemble
Description
Potassium cyclopentylmethyltrifluoroborate (KCPMTF) is a boron derivative of trifluoroborates . It has a molecular formula of C6H11BF3K and a molecular weight of 190.06 g/mol .
Molecular Structure Analysis
The molecular structure of KCPMTF is represented by the formula C6H11BF3K . This indicates that the compound is composed of carbon ©, hydrogen (H), boron (B), fluorine (F), and potassium (K).Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium cyclopentylmethyltrifluoroborate and related potassium alkyltrifluoroborates are key reagents in the field of organic synthesis, particularly in cross-coupling reactions. These reagents are air- and moisture-stable, making them convenient for storage and use in various chemical reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium alkyltrifluoroborates with aryl halides, such as aryl chlorides, are notable for their moderate to excellent yields. These reactions facilitate the formation of complex organic structures, contributing significantly to the development of pharmaceuticals, agrochemicals, and organic materials (Molander et al., 2002). Furthermore, the scope of Suzuki-Miyaura cross-coupling reactions extends to potassium heteroaryltrifluoroborates, broadening the range of heterocyclic compounds that can be synthesized through these methods (Molander et al., 2009).
CO2 Separation Technology
In the field of environmental technology, potassium tetrafluoroborate (KBF4) has been explored as a carrier for CO2 transport in polymer electrolyte membranes. The incorporation of KBF4 into poly(ether-block-amide) (PEBAX-5513) has demonstrated significantly improved CO2 separation performance, highlighting the potential of potassium cyclopentylmethyltrifluoroborate derivatives in addressing challenges related to carbon capture and storage technologies (Lee & Kang, 2021).
Radical Cyclizations
Potassium alkyltrifluoroborates have been utilized in radical cyclizations, a type of chemical reaction that forms cyclic compounds from linear precursors. These reactions, conducted in water and open to air, provide an eco-friendly and practical approach for the synthesis of complex polycyclic structures, which are common in natural products and pharmaceuticals (Lockner et al., 2011).
Potassium Ion Batteries
Research into potassium-ion batteries, an emerging class of energy storage devices, has identified carbon materials as potential electrodes. Potassium insertion into graphite in nonaqueous electrolytes has been reported, with significant reversible capacity. This discovery paves the way for the development of rechargeable potassium-ion batteries, offering an alternative to lithium-ion technology (Jian et al., 2015).
Safety And Hazards
KCPMTF is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .
Propriétés
IUPAC Name |
potassium;cyclopentylmethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c8-7(9,10)5-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMEECWFFIVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678458 | |
| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopentylmethyltrifluoroborate | |
CAS RN |
331282-37-2 | |
| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)



![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)